molecular formula C18H15N5O2 B12180021 1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-quinolinecarboxamide

1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B12180021
M. Wt: 333.3 g/mol
InChI Key: JEXFMFHIGAIYQV-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step reactions. One common synthetic route includes the following steps :

    Formation of the Triazolo[4,3-a]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,3-a]pyridine ring.

    Quinoline Carboxamide Formation: The quinoline ring is synthesized separately and then coupled with the triazolo[4,3-a]pyridine ring through amide bond formation.

    Methylation and Oxidation: The final steps involve methylation and oxidation reactions to introduce the methyl and oxo groups, respectively.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-quinolinecarboxamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. Major products formed from these reactions include various substituted derivatives with altered biological activities .

Scientific Research Applications

1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-quinolinecarboxamide has several scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: It is studied for its antimicrobial and antiviral properties, showing activity against various bacterial and viral strains.

    Medicine: The compound is investigated for its anticancer properties, particularly its ability to intercalate DNA and inhibit cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-quinolinecarboxamide involves its interaction with molecular targets and pathways :

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It can inhibit specific enzymes involved in bacterial and viral replication, thereby exerting its antimicrobial and antiviral effects.

    Signal Pathway Modulation: The compound can modulate various cellular signaling pathways, leading to altered cell proliferation and apoptosis.

Comparison with Similar Compounds

1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydro-4-quinolinecarboxamide can be compared with other similar compounds, such as :

    Triazoloquinoxaline Derivatives: These compounds share a similar triazolo ring structure but differ in their quinoxaline moiety, leading to different biological activities.

    Triazolopyrazine Derivatives: These compounds have a pyrazine ring instead of a quinoline ring, resulting in distinct chemical and biological properties.

    Fluoroquinolones: These antibiotics contain a quinolone ring but lack the triazolo moiety, making them effective against a different spectrum of microbial strains.

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

1-methyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C18H15N5O2/c1-22-14-7-3-2-6-12(14)13(10-17(22)24)18(25)19-11-16-21-20-15-8-4-5-9-23(15)16/h2-10H,11H2,1H3,(H,19,25)

InChI Key

JEXFMFHIGAIYQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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